BDM41906

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BDM41906 is a specific bona fide EthR-inhibitor which boosts ETH four times in an intravenously infected TB mice model.

Applications De Recherche Scientifique

1. Bulk Data Transfer in Scientific Research

BDM, or Bulk Data Mover, is instrumental in managing large-scale data transfers in scientific fields such as high-energy physics, astrophysics, climate modeling, and computational biology. It efficiently handles massive dataset transfers, particularly in environments with limited network bandwidth. Adaptive transfer adjustment methodologies have been developed to improve the performance of BDM in dynamic network environments, enhancing the management of data transfer for climate research datasets (Sim et al., 2010).

2. Application in Climate Dataset Management

The Bulk Data Mover has a specific application in managing the transfer of climate datasets. Its dynamic transfer adjustment feature enhances its ability to handle significant end-to-end performance changes in network environments. This capability is vital in managing the large volume of data frequently accessed and moved for analysis and storage in the climate observation and modeling sector (Sim et al., 2010).

3. Improving Scientific Management

Scientific management, which is crucial in domains like cancer research, benefits from principles like excellence, balance, and strategic insight. Effective management that supports the optimal conduct of science is essential, as highlighted by the experiences of leaders in scientific organizations such as the Imperial Cancer Research Fund (Bodmer, 1993).

4. Technological Infrastructure for High-Energy-Density Physics

In the field of high-energy-density physics and ultra-high-intensity laser-plasma interaction, technological infrastructure such as the ELI-Beamlines is crucial. It facilitates fundamental research topics from high-field physics to new extreme states of matter, which are essential for advancing research in laboratory astrophysics and inertial confinement fusion (Weber et al., 2017).

5. Biomimetic Dynamic Membrane for Water Treatment

In the field of water treatment, the biomimetic dynamic membrane (BDM) represents an innovative approach. Utilizing carbon nanotubes and laccases, BDM offers a synergistic effect in pollutant removal through adsorption, enzymatic degradation, and membrane separation. This technology shows promise in advanced dye wastewater treatment, demonstrating high removal rates, stable flux, and significant antifouling capacity (Chen et al., 2019).

6. Role of B Cells in Tumor Immunity

Research on the role of B cells in tumor immunity, specifically in B cell-deficient mice (BCDM), has revealed their significant impact on tumor resistance. Studies show that BCDM have enhanced resistance to various tumors, exhibiting increased T cell infiltration and higher TH1 cytokine responses. This highlights the potential of targeting B cells in the development of anti-tumor therapies (Shah et al., 2005).

7. Atomistic and Continuum Models in Material Science

In material science, the bridging domain method (BDM) is used to link atomistic models with continuum models, particularly in the study of dislocations and cracks. This method allows for simulations with atomistic resolution near critical areas while maintaining a continuum model elsewhere, which is crucial for understanding material behavior at different scales (Gracie & Belytschko, 2009).

8. Tuberculosis Treatment Research

In tuberculosis treatment research, BDM41906 is studied for its potential to boost the efficacy of ethionamide (ETH). Co-encapsulation of ETH and this compound in polymeric nanoparticles for pulmonary delivery has shown promising results in reducing mycobacterial load in the lungs. This advancement could significantly impact the treatment of drug-resistant tuberculosis (Costa-Gouveia et al., 2017).

Propriétés

Formule moléculaire |

C15H17F3N4O2S |

|---|---|

Poids moléculaire |

374.38 |

Nom IUPAC |

5,5,5-Trifluoro-1-[4-(3-thiazol-2-yl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pentan-1-one |

InChI |

InChI=1S/C15H17F3N4O2S/c16-15(17,18)5-1-2-11(23)22-7-3-10(4-8-22)13-20-12(21-24-13)14-19-6-9-25-14/h6,9-10H,1-5,7-8H2 |

Clé InChI |

WIFDOUQOJULUSV-UHFFFAOYSA-N |

SMILES |

O=C(N1CCC(C2=NC(C3=NC=CS3)=NO2)CC1)CCCC(F)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BDM-41906; BDM 41906; BDM41906 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

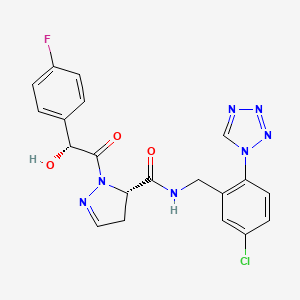

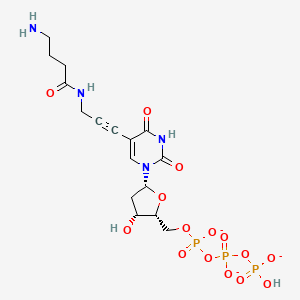

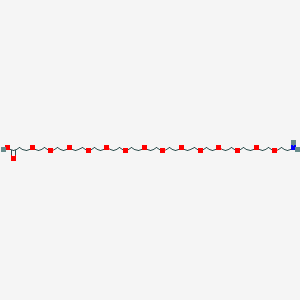

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1192204.png)

![[(2R,3S)-1-[[(2R)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[[(2S)-3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]-methylamino]-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl] (2S)-2-(dimethylamino)-3-(4-methoxyphenyl)propanoate](/img/structure/B1192207.png)

![5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B1192212.png)